Isovaleric acid
Overview
Description
It is classified as a short-chain fatty acid and is known for its distinctive unpleasant odor, often described as similar to sweaty feet . This compound occurs naturally in various foods, such as cheese, soy milk, and apple juice . It is also a minor constituent of the perennial flowering plant valerian (Valeriana officinalis) .
Mechanism of Action
Target of Action
Isovaleric acid primarily targets the enzyme isovaleryl-CoA-dehydrogenase (IVD) . This enzyme plays a crucial role in the catabolism of the essential branched-chain amino acid leucine . In normal metabolism, α-ketocaproate, a product of leucine, is catabolized to isovaleryl-CoA, which is then further converted by IVD .
Mode of Action
This compound is a product of the catabolism of leucine. In individuals with isovaleric acidemia, a deficiency in IVD leads to an accumulation of this compound . This buildup inhibits succinyl-CoA ligase in the tricarboxylic acid cycle and affects liver mitochondrial oxygen consumption with glutamic, 2-oxoglutaric, and succinic acids . Additionally, this compound has been found to act directly on colonic smooth muscle, causing muscle relaxation via the PKA pathway .
Biochemical Pathways
This compound is involved in the leucine degradation pathway. When the IVD enzyme is deficient, this compound accumulates, leading to a condition known as isovaleric acidemia . This condition disrupts the normal catabolism of leucine, leading to a harmful buildup of this compound in the body .
Pharmacokinetics
It is known that the compound is usually absorbed in the colon as a source of energy, or enters the bloodstream, where it then supports the regulation of fatty acid, glucose, and cholesterol metabolism .
Result of Action
The accumulation of this compound in the body due to IVD deficiency can lead to isovaleric acidemia, a potentially serious condition. Symptoms can range from asymptomatic to severe and life-threatening, including metabolic acidosis, elevated lactate, hyperammonemia, elevated urinary ketone bodies, and a characteristic ‘sweaty feet’ odor . If left untreated, severe neurological impairment and multiple episodes of metabolic derangements may occur .
Action Environment
Environmental factors, such as diet, can influence the action of this compound. For instance, a high-protein diet can exacerbate the symptoms of isovaleric acidemia, as protein-rich foods contain leucine, which is broken down into this compound . Therefore, individuals with isovaleric acidemia are often advised to follow a low-protein diet . Additionally, the compound’s action can be influenced by the presence of old, oxidized hops, which can lead to its accumulation .
Biochemical Analysis
Biochemical Properties
Isovaleric acid interacts with various enzymes, proteins, and other biomolecules. This disease is caused by a deficiency in isovaleryl-CoA dehydrogenase (IVD), an enzyme that this compound interacts with .
Cellular Effects
This compound influences cell function significantly. In the context of Isovaleric acidemia, it can lead to acute metabolic crisis and psychomotor delay . It impacts cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression. For instance, in Isovaleric acidemia, variants of the IVD gene can affect the function of the enzyme, thereby influencing the action of this compound .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that high doses can lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels. In the case of Isovaleric acidemia, the metabolic pathways are disrupted due to a deficiency in the IVD enzyme .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound affects its activity or function. It may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isovaleric acid can be synthesized through several methods. One common laboratory method involves the hydroformylation of isobutylene with syngas (a mixture of hydrogen and carbon monoxide), forming isovaleraldehyde, which is then oxidized to produce this compound . The reaction can be represented as follows:
(CH3)2C=CH2+H2+CO→(CH3)2CHCH2CHO→(CH3)2CHCH2CO2H
Industrial Production Methods: In industrial settings, this compound is produced by the hydroformylation of isobutylene followed by oxidation . Another method involves the cyanation of isobutyl bromide to form isovaleronitrile, which is then hydrolyzed to yield this compound . The reaction conditions typically involve the use of sodium cyanide and sulfuric acid .
Chemical Reactions Analysis
Types of Reactions: Isovaleric acid undergoes various chemical reactions typical of carboxylic acids. These include:
Oxidation: this compound can be oxidized to form isovaleraldehyde and other oxidation products.
Reduction: It can be reduced to form isovaleric alcohol.
Substitution: this compound can react with alcohols to form esters, with amines to form amides, and with thionyl chloride to form acid chlorides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) for forming acid chlorides, and alcohols or amines for ester and amide formation.
Major Products:
Oxidation: Isovaleraldehyde.
Reduction: Isovaleric alcohol.
Substitution: Esters, amides, and acid chlorides.
Scientific Research Applications
Isovaleric acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Isovaleric acid is similar to other short-chain fatty acids such as:
Butyric acid: Another short-chain fatty acid with a similar structure but without the branched chain.
Valeric acid: A straight-chain analog of this compound.
β-Hydroxybutyric acid: A hydroxylated derivative of butyric acid.
Uniqueness: this compound is unique due to its branched structure and its distinctive odor. It is also notable for its role in metabolic disorders like isovaleric acidemia .
Properties
IUPAC Name |
3-methylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYFCOCPABKNJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Record name | ISOPENTANOIC ACID | |
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DSSTOX Substance ID |
DTXSID5029182 | |
Record name | Isovaleric acid | |
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Molecular Weight |
102.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Isopentanoic acid is a colorless liquid with a penetrating odor. It is slightly soluble in water. It is corrosive to metals and to tissue., Liquid, Liquid with a disagreeable odor like rancid cheese; [Merck Index] Clear colorless liquid with a disagreeable odor; [CHEMINFO], colourless to pale yellow liquid with a disagreeable, rancid, cheese-like odour | |
Record name | ISOPENTANOIC ACID | |
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Record name | Butanoic acid, 3-methyl- | |
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Record name | Isovaleric acid | |
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Record name | Isovaleric acid | |
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Boiling Point |
176.5 °C @ 760 MM HG, 175.00 to 177.00 °C. @ 760.00 mm Hg | |
Record name | Isovaleric Acid | |
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Record name | ISOVALERIC ACID | |
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Record name | Isovaleric acid | |
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Flash Point |
70 °C | |
Record name | ISOVALERIC ACID | |
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Solubility |
SOL IN 24 PARTS WATER; SOL IN ALCOHOL, ETHER, CHLOROFORM, In water, 4.07X10+4 mg/l at 20 °C, 40.7 mg/mL, soluble in alcohol, ether and water | |
Record name | Isovaleric Acid | |
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Record name | Isovaleric acid | |
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Record name | Isovaleric acid | |
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URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/435/ | |
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Density |
0.931 @ 20 °C/4 °C, 0.923-0.928 | |
Record name | ISOVALERIC ACID | |
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Record name | Isovaleric acid | |
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Vapor Pressure |
0.44 [mmHg], 0.44 mm Hg at 25 °C | |
Record name | Isovaleric acid | |
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Mechanism of Action |
(14)C-LABELED ISOVALERIC ACID ADMIN ORALLY TO RATS SHOWED ISOPROPYL GROUP WAS MORE EFFICIENTLY UTILIZED FOR CHOLESTEROL SYNTH THAN CARBOXYL GROUPS, & ALSO MORE EFFICIENTLY UTILIZED THAN FATTY ACID SYNTH. CLEAVAGE OF ACID INTO 2 FRAGMENTS OCCURS BEFORE CHOLESTEROL SYNTH. (14)C-LABELED ISOVALERIC ACID ADMIN ORALLY TO RATS APPEARS TO ENHANCE THE INCORPORATION OF CARBON DIOXIDE INTO CHOLESTEROL., All liver mitochondrial preparations were affected by 1.19 mM isovalerate. Isovaleryl CoA is a potent inhibitor of succinate:CoA ligase (SCL) with positive cooperativity and half-maximal inhibition at 273 +/-11 uM isovaleryl CoA. The investigators suggested that inhibition of the citric acid cycle at the SCL step may be a general mechanism of organic acid toxicity to mitochondria. | |
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Color/Form |
Colorless liquid | |
CAS No. |
503-74-2, 35915-22-1, 92634-50-9 | |
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Melting Point |
-29.3 °C | |
Record name | Isovaleric Acid | |
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Retrosynthesis Analysis
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Q1: How is isovaleric acidemia diagnosed?
A: Diagnosis of isovaleric acidemia involves analyzing urine for elevated levels of isovalerylglycine, a conjugated form of isovaleric acid. [, , ] Prenatal diagnosis is also possible through the measurement of isovalerylglycine in amniotic fluid and enzymatic studies on cultured amniocytes. [, ]
Q2: What are the clinical manifestations of isovaleric acidemia?
A: Isovaleric acidemia can manifest in acute and chronic-intermittent forms. The acute neonatal form presents with severe symptoms like lethargy, coma, ketoacidosis, and a distinctive "sweaty feet" odor due to the build-up of this compound. [, , , , ] The chronic-intermittent form may present later in life with milder, episodic symptoms triggered by factors like infections or high protein intake. [, , , ]
Q3: How does this compound impact leucine metabolism?
A: In isovaleric acidemia, the deficiency of isovaleryl-CoA dehydrogenase hinders the breakdown of isovaleryl-CoA, a metabolic intermediate in the leucine catabolic pathway. This blockage leads to the accumulation of isovaleryl-CoA and its subsequent conversion into this compound, resulting in elevated levels of both compounds in the body. [, , , ]
Q4: How does the body attempt to detoxify excess this compound?
A: The human body attempts to detoxify excess this compound by conjugating it with glycine to form isovalerylglycine, which is more readily excreted in urine. This conjugation reaction is catalyzed by the enzyme glycine-N-acylase. [, , , ]
Q5: What is the role of glycine therapy in managing isovaleric acidemia?
A: Glycine supplementation is used to manage isovaleric acidemia by promoting the detoxification of this compound. It provides additional glycine for conjugation with this compound, leading to increased excretion of isovalerylglycine. [, , , ]
Q6: Beyond glycine conjugation, are there other detoxification mechanisms for this compound?
A: Research suggests that in neonates, detoxification mechanisms beyond glycine conjugation might be at play. This is based on observations of a rapid decline in serum this compound levels after glycine administration, without a corresponding increase in urinary isovalerylglycine excretion. This suggests potential alternative routes of excretion, such as through the gastrointestinal tract, or other mechanisms independent of isovalerylglycine synthesis. []
Q7: How effective is dietary leucine restriction in managing isovaleric acidemia?
A: Dietary leucine restriction is a crucial aspect of isovaleric acidemia management as it directly addresses the root cause of the disorder. By limiting the intake of leucine, the production of this compound is reduced, thereby decreasing the metabolic burden on the deficient enzyme. [, , ]
Q8: What is the role of carnitine in isovaleric acidemia management?
A: While not as commonly used as glycine, carnitine supplementation has shown potential benefits in managing isovaleric acidemia. Like glycine, carnitine might help conjugate and eliminate excess this compound, offering an alternative or complementary approach to treatment. []
Q9: How does this compound impact energy metabolism?
A: Studies show that this compound can inhibit key enzymes involved in energy metabolism, particularly pyruvate dehydrogenase and 2-oxo-glutarate dehydrogenase. This inhibition disrupts the normal flow of metabolic pathways, potentially contributing to the ketoacidosis observed during acute episodes of isovaleric acidemia. []
Q10: Can this compound be used as a biomarker for diagnosing other diseases?
A: Research suggests that this compound levels in bodily fluids like blood and pancreatic fistula drainage are elevated in patients with pancreatic necrosis compared to healthy individuals. This finding indicates its potential as a diagnostic marker for this condition. []
Q11: Does this compound play a role in human body odor?
A: this compound is known to contribute significantly to foot malodor. It is produced by skin-resident bacteria, primarily Staphylococcus species, through the breakdown of the amino acid leucine, which is found in sweat and skin cells. [, ]
Q12: Can the production of this compound by skin bacteria be controlled?
A: Research has shown that antimicrobial agents like 4,4ʹ dichloro 2‐hydroxydiphenyl ether (DCPP), commonly used in textile treatments, can effectively inhibit the growth of bacteria responsible for this compound production on fabrics. [] This finding suggests a potential approach to managing body odor by incorporating such antimicrobial agents into textiles.
Q13: What are the industrial applications of this compound?
A: this compound is utilized in the synthesis of various commercially important compounds. One notable example is its use in the production of this compound esters, which serve as key intermediates in the synthesis of pharmaceuticals like Validol, Corvalol, and others. [] These applications highlight the significance of this compound in the pharmaceutical industry.
Q14: Can this compound be synthesized through chemical methods?
A: Yes, this compound esters, precursors to the acid itself, can be synthesized through a process known as isobutylene hydroalkoxycarbonylation. This method involves reacting isobutylene with carbon monoxide and various alcohols in the presence of a catalyst. [] This synthetic approach offers a controlled and efficient way to produce this compound derivatives for various applications.
Q15: Is this compound found in natural sources?
A: Yes, this compound is found in various plants, particularly in the roots of Valeriana species. These plants are often used in traditional medicine for their sedative and calming effects. [, ] Extraction methods, like those using aqueous alcohol solutions, have been developed to isolate this compound from these plant sources. []
Q16: What are the challenges associated with extracting this compound from natural sources?
A: Extracting this compound from natural sources like Valerian roots presents challenges due to its chemical properties. The compound's diphilic nature, possessing both hydrophilic and hydrophobic parts, influences its interaction with different solvents during extraction. []
Q17: What are the potential applications of this compound in agriculture?
A: this compound has potential applications in animal agriculture. Studies have explored its effects on rumen fermentation in sheep. It has been shown to influence the production of certain volatile fatty acids in the rumen, potentially impacting nutrient utilization and animal productivity. []
Q18: Does this compound affect the odor of food products?
A: In the brewing industry, elevated levels of this compound can negatively impact the flavor and aroma of beer, leading to undesirable cheesy or sweaty feet off-flavors. [] Controlling the production of this compound during the brewing process, potentially through process optimization or microbial management, is crucial for maintaining beer quality.
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